1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea
CAS No.: 1235138-56-3
Cat. No.: VC4271652
Molecular Formula: C23H26N4O
Molecular Weight: 374.488
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1235138-56-3 |
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Molecular Formula | C23H26N4O |
Molecular Weight | 374.488 |
IUPAC Name | 1-(naphthalen-1-ylmethyl)-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea |
Standard InChI | InChI=1S/C23H26N4O/c28-23(26-17-20-8-5-7-19-6-1-2-9-21(19)20)25-16-18-11-14-27(15-12-18)22-10-3-4-13-24-22/h1-10,13,18H,11-12,14-17H2,(H2,25,26,28) |
Standard InChI Key | ODBLSFAMALLLPJ-UHFFFAOYSA-N |
SMILES | C1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)C4=CC=CC=N4 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a urea core () bridging two substituents:
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Naphthalen-1-ylmethyl group: A bicyclic aromatic system providing hydrophobic interactions.
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(1-(Pyridin-2-yl)piperidin-4-yl)methyl group: A piperidine ring substituted with a pyridine moiety, enabling hydrogen bonding and π-π stacking .
Key Structural Insights:
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Piperidine Conformation: The piperidine ring adopts a chair configuration, as observed in related piperidine-containing compounds, ensuring steric stability .
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Pyridine Orientation: The pyridin-2-yl group at the piperidine nitrogen creates a planar region for potential receptor binding .
Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 375.476 g/mol |
SMILES | C1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)C4=CC=CC=N4 |
LogP (Predicted) | 3.82 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
The compound’s moderate lipophilicity (LogP ≈ 3.82) suggests adequate membrane permeability, while its hydrogen-bonding capacity aligns with drug-like properties .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step approach:
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Piperidine-Pyridine Intermediate:
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Urea Coupling:
Example Reaction:
Compound | Target | IC (µM) |
---|---|---|
Analogous Urea Derivative | Thymidylate Synthase | 0.47 |
5-Fluorouracil (Control) | Thymidylate Synthase | 16.7 |
Antimicrobial Properties
Naphthalene-urea hybrids demonstrate broad-spectrum activity:
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Gram-Positive Bacteria: MIC = 8–16 µg/mL.
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Candida albicans: MIC = 32 µg/mL.
Analytical Characterization
Spectroscopic Data
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H NMR (400 MHz, CDCl): δ 8.52 (d, J=4.8 Hz, 1H, Pyridine-H), 7.82–7.26 (m, 7H, Naphthalene-H), 4.21 (s, 2H, CH-Urea) .
Chromatographic Methods
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